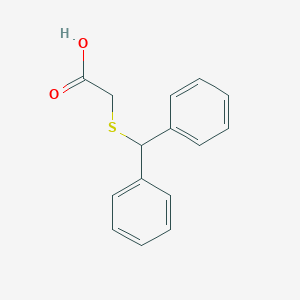

2-(Benzhydrylthio)acetic acid

Descripción

Nomenclature and Chemical Identity

The precise identification and naming of chemical compounds are fundamental to scientific communication. 2-(Benzhydrylthio)acetic acid is known by several names and is uniquely identified by its CAS Registry Number.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-[(diphenylmethyl)sulfanyl]acetic acid . chemspider.comsigmaaldrich.com This name accurately describes the molecular structure, indicating an acetic acid backbone substituted at the second carbon with a (diphenylmethyl)sulfanyl group.

In scientific literature and chemical databases, this compound is frequently referred to by a variety of synonyms. These alternative names are often derived from older naming conventions or are used for brevity. Common synonyms include:

Benzhydrylsulfanyl-acetic Acid synzeal.compharmaffiliates.com

2-[(Diphenylmethyl)thio]acetic acid chemspider.comsynzeal.comlookchem.comchemicalbook.com

(Benzhydrylthio)acetic acid lookchem.comchemicalbook.comchemimpex.com

2-((Diphenylmethyl)thio)acetic acid lookchem.com

Armodafinil Impurity B chemicalbook.combuyersguidechem.com

These synonyms are widely recognized and used interchangeably in research and commercial contexts.

The Chemical Abstracts Service (CAS) has assigned the unique identifier 63547-22-8 to this compound. synzeal.compharmaffiliates.comlookchem.como2hdiscovery.co This number is a definitive and universally accepted means of identifying the compound, regardless of the naming convention used.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-[(diphenylmethyl)sulfanyl]acetic acid chemspider.comsigmaaldrich.com |

| Common Synonyms | Benzhydrylsulfanyl-acetic Acid, 2-[(Diphenylmethyl)thio]acetic acid, (Benzhydrylthio)acetic acid chemspider.comsynzeal.compharmaffiliates.comlookchem.comchemicalbook.comchemimpex.com |

| CAS Registry Number | 63547-22-8 synzeal.compharmaffiliates.comlookchem.como2hdiscovery.co |

| Molecular Formula | C15H14O2S synzeal.comlookchem.comchemicalbook.com |

| Molecular Weight | 258.34 g/mol pharmaffiliates.comchemicalbook.comchemimpex.com |

Historical Context and Significance in Chemical Synthesis

The importance of this compound is deeply rooted in its history of synthesis and its application as a key building block in the pharmaceutical industry.

The initial synthesis of this compound has been approached through several routes. One early method involved the reaction of benzhydrol with thiourea (B124793) and hydrobromic acid, followed by the addition of sodium hydroxide (B78521) and chloroacetic acid. google.com Another established procedure reacts diphenylmethanethiol (B1345659) with chloroacetic acid. google.comsciencemadness.org A notable synthesis involves the reaction of benzhydrol with mercaptoacetic acid in the presence of trifluoroacetic acid. google.comresearchgate.net This particular method, while effective, utilizes the corrosive reagent trifluoroacetic acid, which can present challenges for large-scale industrial production. To circumvent the use of trifluoroacetic acid, alternative methods have been developed, such as reacting benzhydrol with thioglycolic acid in dichloromethane (B109758) with a catalytic amount of p-toluene sulfonic acid. google.com

This compound is a critical intermediate in the synthesis of the wakefulness-promoting agents Modafinil (B37608) and its prodrug, Adrafinil. synzeal.comgoogle.com The synthesis of Modafinil from this intermediate typically involves converting the carboxylic acid to its corresponding amide, 2-(benzhydrylthio)acetamide, which is then oxidized to form Modafinil. google.comlookchem.com The initial conversion to the amide can be achieved by first reacting the acid with thionyl chloride to form the acetyl chloride, which is then treated with ammonia (B1221849). google.com

Table 2: Key Pharmaceutical Compounds Synthesized from this compound

| Pharmaceutical Compound | Therapeutic Use | Relationship to this compound |

| Modafinil | Wakefulness-promoting agent google.com | Synthesized via the intermediate 2-(benzhydrylthio)acetamide, which is derived from this compound. google.comlookchem.com |

| Adrafinil | Prodrug to Modafinil, eugeroic nih.gov | Synthesized from this compound. |

Scope and Research Relevance

This compound, a sulfur-containing carboxylic acid, holds a significant position in academic and industrial research. Its structural features, particularly the benzhydryl group and the thioacetic acid moiety, make it a versatile precursor for the synthesis of various organic molecules. The reactivity of the thioether and carboxylic acid groups allows for a range of chemical modifications, leading to compounds with diverse applications.

Overview of Research Domains Utilizing this compound

The primary research domain for this compound is medicinal chemistry, where it serves as a crucial building block. However, its utility has recently expanded into the field of materials science.

Medicinal Chemistry: A Precursor to Neuroactive Compounds

The most prominent application of this compound is in the synthesis of the wakefulness-promoting agent, Modafinil, and its derivatives. google.com In this context, the acid is typically converted to its corresponding amide, 2-(benzhydrylthio)acetamide, which is then oxidized to form the sulfoxide (B87167), Modafinil. sciencemadness.org

Academic research has extensively explored the synthesis of novel analogues of Modafinil starting from this compound. acs.org These studies aim to investigate the structure-activity relationships of Modafinil-like compounds, with the goal of developing new therapeutic agents with improved properties. acs.org For instance, research has focused on creating analogues that act as atypical dopamine (B1211576) transporter inhibitors, which may have potential in treating psychostimulant abuse. acs.org The synthesis involves coupling this compound with various amines to generate a library of N-substituted thioacetamides, which are then oxidized to the corresponding sulfinylacetamides. acs.org

Materials Science: Enhancing Solar Cell Technology

A novel and significant application of this compound has emerged in the field of materials science, specifically in the development of inverted perovskite solar cells (PSCs). nih.gov In this application, the compound is used as a multifunctional interfacial molecular bridge. nih.gov Its thioether and carboxylic acid groups can passivate defects at the perovskite interface, while the benzhydryl group contributes to the stability of the molecular layer. nih.gov This strategy has been shown to enhance the efficiency and operational stability of the solar cells. nih.gov

Table 1: Research Domains and Applications of this compound

| Research Domain | Specific Application | Key Research Findings |

| Medicinal Chemistry | Intermediate in the synthesis of Modafinil and its analogues. | Serves as a key precursor for producing neuroactive compounds. google.com Research focuses on synthesizing novel derivatives to explore new therapeutic potentials, such as atypical dopamine transporter inhibitors. acs.org |

| Materials Science | Interfacial modifier in perovskite solar cells. | Acts as a molecular bridge to passivate defects and improve the efficiency and stability of solar cells. nih.gov The thioether and carboxylic acid functionalities play a crucial role in this application. nih.gov |

| Organic Synthesis | Building block for various organic compounds. | Its reactive functional groups allow for various chemical transformations, making it a versatile starting material in organic synthesis. |

Emerging Research Trends and Future Directions for the Compound

The research landscape for this compound is evolving, with several exciting trends and future directions.

Development of Novel Therapeutics

A major continuing trend is the use of this compound as a scaffold for the development of new central nervous system (CNS) active agents beyond wakefulness promotion. The exploration of its derivatives as potential treatments for neurodegenerative diseases or as modulators of various neurotransmitter systems is an active area of research. lookchem.com The focus is on creating analogues with tailored pharmacological profiles by modifying the core structure derived from this compound. acs.org

Advanced Materials for Energy Applications

The successful application of this compound in perovskite solar cells opens up a new frontier for this compound in materials science. nih.gov Future research will likely explore its potential in other types of solar cells or in other electronic devices where interfacial engineering is critical. The unique combination of a bulky, hydrophobic benzhydryl group and polar, reactive functional groups makes it an interesting candidate for designing new functional materials.

Green and Efficient Synthesis

Table 2: Emerging Trends and Future Directions for this compound

| Emerging Trend | Future Research Direction | Potential Impact |

| Novel Therapeutics | Design and synthesis of new CNS-active compounds based on the this compound scaffold. | Discovery of new drugs for a range of neurological and psychiatric disorders. lookchem.com |

| Advanced Materials | Exploration of this compound and its derivatives in other optoelectronic devices and as building blocks for functional polymers. | Development of more efficient and stable energy technologies and advanced materials. |

| Sustainable Synthesis | Development of greener, more cost-effective, and scalable synthetic methods. | Reduced environmental impact and lower production costs for pharmaceuticals and materials derived from this compound. acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzhydrylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHFEDOFDBZPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366464 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-22-8 | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzhydrylsulfanylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Diphenylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Benzhydrylthio Acetic Acid

Classical Synthetic Routes

Two primary classical routes are widely employed for the synthesis of 2-(benzhydrylthio)acetic acid. The first involves the acid-catalyzed reaction of benzhydrol with thioglycolic acid, and the second utilizes the reaction of diphenylmethanethiol (B1345659) with chloroacetic acid in the presence of a base.

Reaction of Benzhydrol with Thioglycolic Acid in Acidic Medium

A direct and efficient method for synthesizing this compound is the condensation of benzhydrol with thioglycolic acid. researchgate.netacs.org This reaction is typically conducted in a strong acidic medium which facilitates the formation of the benzhydryl carbocation, allowing for subsequent nucleophilic attack by the sulfur atom of thioglycolic acid. researchgate.netacs.org

Trifluoroacetic acid (TFA) is commonly used as both the solvent and the acid catalyst for this reaction. researchgate.netacs.orgrsc.org Its strong acidic nature and ability to dissolve the reactants make it highly effective for this synthesis. The direct alkylation of benzhydrol with thioglycolic acid in TFA can produce this compound in high yield, with one study reporting a yield of 90%. acs.org In a typical procedure, equimolar amounts of benzhydrol and thioglycolic acid are mixed in TFA and stirred at room temperature. researchgate.netrsc.org This method is advantageous as it avoids the use of halogenated reagents.

The reaction conditions for the synthesis of this compound and its analogues can be optimized to improve yields and reaction times. While the direct synthesis from benzhydrol and thioglycolic acid proceeds efficiently at room temperature over a period of a few hours, temperature can be a critical parameter. researchgate.netrsc.org For instance, research on the synthesis of related thioacetamides has shown that for certain substituted diphenylmethanols, heating the reaction mixture to between 55-60 °C was necessary to achieve good yields. acs.org This suggests that for less reactive substrates, thermal optimization is a key consideration.

The reaction time is also a crucial factor. In documented procedures, the mixture of benzhydrol and thioglycolic acid in TFA is typically stirred for 3 hours at room temperature to ensure the reaction goes to completion. researchgate.netrsc.orggoogle.com After this period, the solvent is removed under reduced pressure to yield the crude product. researchgate.net

Table 1: Reaction Conditions for the Synthesis of this compound via Benzhydrol and Thioglycolic Acid

| Reactants | Solvent/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzhydrol, Thioglycolic Acid | Trifluoroacetic Acid (TFA) | Room Temperature | 3 h | 90% | acs.org |

| Benzhydrol, Thioglycolic Acid | Trifluoroacetic Acid (TFA) | Room Temperature | 3 h | - | researchgate.netrsc.org |

Reaction of Diphenylmethanethiol with Chloroacetic Acid

An alternative classical route involves the nucleophilic substitution reaction between diphenylmethanethiol (also known as benzhydrylthiol) and chloroacetic acid. sciencemadness.org This method relies on the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from chloroacetic acid. google.comsciencemadness.org

A base is essential for this reaction to proceed, with sodium hydroxide (B78521) (NaOH) being commonly used. google.comsciencemadness.org The base serves to deprotonate both the diphenylmethanethiol and the carboxylic acid group of chloroacetic acid. In a typical procedure, diphenylmethanethiol is first treated with an equimolar amount of NaOH in water to form the sodium benzhydrylthiolate. sciencemadness.org Subsequently, a solution of chloroacetic acid, also treated with NaOH, is added to the reaction mixture. sciencemadness.org

The solvent system for this reaction is typically aqueous. google.comsciencemadness.org The entire reaction is carried out in demineralized water. After the reactants are combined, the aqueous solution is gently warmed to approximately 50°C for a short period, typically around 15 minutes, to facilitate the reaction. sciencemadness.org

The work-up procedure is straightforward. The aqueous solution is first washed with an organic solvent like ether to remove any non-polar impurities. sciencemadness.org Following separation of the layers, the aqueous phase is acidified with a strong acid, such as concentrated hydrochloric acid. google.comsciencemadness.org This protonates the carboxylate group, causing the desired product, this compound, to precipitate out of the solution as a solid, which can then be collected by filtration. sciencemadness.org This method has been reported to yield the product with a melting point of 129-130°C and a yield of 79%. sciencemadness.org

Table 2: Reaction Details for the Synthesis of this compound via Diphenylmethanethiol

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Work-up | Yield | Reference |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₅H₁₄O₂S |

| Benzhydrol | C₁₃H₁₂O |

| Thioglycolic Acid | C₂H₄O₂S |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ |

| Diphenylmethanethiol | C₁₃H₁₂S |

| Chloroacetic Acid | C₂H₃ClO₂ |

| Sodium Hydroxide (NaOH) | NaOH |

| Ether | C₄H₁₀O |

Synthesis from Benzhydryl Chloride with Thiourea (B124793) and Chloroacetic Acid

One established pathway to synthesize this compound involves a multi-step process starting with a benzhydryl halide, such as benzhydryl chloride or bromodiphenylmethane (B105614). google.com This method utilizes thiourea to form an intermediate diphenylmethanethiol (benzhydryl mercaptan), which is then reacted with chloroacetic acid to yield the final product.

The reaction sequence can be outlined as follows:

Formation of the Isothiouronium Salt: Benzhydryl chloride is first reacted with thiourea. In this step, the sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion from the benzhydryl group to form a stable S-benzhydrylisothiouronium salt intermediate.

Hydrolysis to Diphenylmethanethiol: The isothiouronium salt is subsequently hydrolyzed under basic conditions, typically using a strong base like sodium hydroxide (NaOH). This cleavage step releases the thiol, diphenylmethanethiol, as the corresponding thiolate salt (sodium benzhydryl-thiolate). google.com

Alkylation with Chloroacetic Acid: The in-situ generated diphenylmethanethiolate is then reacted with chloroacetic acid. google.com The thiolate anion performs a nucleophilic attack on the alpha-carbon of chloroacetic acid, displacing the chlorine atom and forming the carbon-sulfur bond. This step is often carried out by adding a solution of chloroacetic acid and sodium hydroxide to the reaction mixture. google.comsciencemadness.org The solution is typically warmed to facilitate the reaction. google.comsciencemadness.org

Advanced and Green Chemistry Approaches

Recent advancements in chemical synthesis have led to the development of more efficient, environmentally friendly, and scalable methods for preparing this compound and its derivatives. These approaches include novel catalytic systems and the application of process intensification technologies like continuous flow synthesis.

Catalytic Syntheses

Catalysis offers a powerful tool for enhancing reaction rates, improving selectivity, and reducing the environmental impact of chemical processes.

Zinc triflate (Zn(OTf)₂) has emerged as an effective catalyst for the synthesis of thioethers (sulfides) via the dehydrative arylation of thiols with various alcohols. cbijournal.com This method presents a greener alternative to traditional syntheses that often require harsh conditions or toxic reagents. cbijournal.com The reaction involves the direct coupling of a benzylic alcohol, such as diphenylmethanol (B121723) (benzhydrol), with a thiol, like mercaptoacetic acid, in the presence of a catalytic amount of zinc triflate. cbijournal.com

The reaction is typically carried out in an acetonitrile (B52724) solvent at temperatures ranging from 75-80°C. cbijournal.com The zinc triflate catalyst facilitates the dehydration of the alcohol to form a carbocation intermediate, which is then readily attacked by the sulfur nucleophile of the thiol, forming the thioether bond and releasing a molecule of water as the only byproduct. cbijournal.com This dehydrative thioetherification demonstrates high atom economy. chemrevlett.com Studies have shown that without the catalyst, the reaction proceeds poorly, highlighting the essential role of zinc triflate. cbijournal.com

Table 1: Research Findings for Zinc Triflate Catalyzed Thioether Synthesis

| Parameter | Finding | Source |

| Catalyst | Zinc Triflate (Zn(OTf)₂) | cbijournal.com |

| Reactants | Substituted Benzylic Alcohols and Thiols | cbijournal.com |

| Solvent | Acetonitrile | cbijournal.com |

| Temperature | 75-80 °C | cbijournal.com |

| Advantages | Greener approach, high yields (4-9 hours), avoids harsh conditions and toxic byproducts. | cbijournal.com |

| Mechanism | Dehydrative thioetherification via carbocation intermediate. | cbijournal.comchemrevlett.com |

While not a synthesis of the parent acid itself, a significant advanced catalytic application involves the asymmetric oxidation of its ester, methyl 2-(benzhydrylsulfanyl)acetate. researchgate.netresearchgate.net This reaction is crucial for producing enantiomerically pure sulfoxides, such as armodafinil. researchgate.netresearchgate.net Researchers have developed a chiral bisguanidinium dinuclear oxodiperoxomolybdosulfate ion pair as a highly effective catalyst for this transformation. researchgate.netresearchgate.net

This catalytic system uses aqueous hydrogen peroxide (H₂O₂) as a green and inexpensive terminal oxidant. researchgate.netresearchgate.net The catalyst, which can be generated in-situ, creates a chiral environment that directs the oxidation of the sulfide (B99878) to a sulfoxide (B87167) with high enantioselectivity. researchgate.net Methyl 2-(benzhydrylsulfanyl)acetate was used as a model substrate to optimize this reaction. researchgate.netresearchgate.net The practical utility of this method has been demonstrated in the gram-scale synthesis of armodafinil, showcasing its potential for pharmaceutical manufacturing. researchgate.net The low cost and accessibility of molybdate (B1676688) salts make this an attractive method for industrial application. researchgate.net

Table 2: Research Findings for Peroxomolybdate-Catalyzed Asymmetric Sulfoxidation

| Parameter | Finding | Source |

| Substrate | Methyl 2-(benzhydrylsulfanyl)acetate | researchgate.netresearchgate.net |

| Catalyst System | Chiral Bisguanidinium Dinuclear Oxodiperoxomolybdosulfate Ion Pair | researchgate.net |

| Oxidant | Aqueous Hydrogen Peroxide (H₂O₂) | researchgate.netresearchgate.net |

| Significance | Enantioselective synthesis of sulfoxides (e.g., armodafinil). | researchgate.netresearchgate.net |

| Advantages | Use of a green oxidant, low catalyst loading (0.25 mol%), scalable process. | researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, particularly using microreactors, represents a paradigm shift from traditional batch processing. This technology offers significant process intensification, leading to safer, faster, and more efficient chemical production. beilstein-journals.orgbme.hu

The synthesis of this compound and its derivatives can be significantly enhanced by employing continuous flow microreactors. beilstein-journals.org Microreactors are characterized by their small channel dimensions, which create an exceptionally high surface-to-volume ratio. bme.humdpi.com This feature allows for superior heat and mass transfer compared to conventional batch reactors. bme.humdpi.com

For a reaction like the S-alkylation of diphenylmethanethiol with chloroacetic acid, which can be exothermic, a microreactor provides precise temperature control, preventing thermal runaways and the formation of byproducts. bme.hu The rapid mixing and controlled residence times (often on the order of seconds to minutes) can lead to ultrafast synthesis with increased yields and purity. beilstein-journals.orgmaynoothuniversity.ie Furthermore, the small reactor volume (hold-up) enhances safety, which is particularly important when handling reactive or hazardous intermediates. beilstein-journals.orgbme.hu The integration of solid-supported catalysts or reagents into packed-bed microreactors can further streamline the process, combining reaction and purification steps and facilitating catalyst recycling. mdpi.com

Table 3: Advantages of Microreactor Technology for Synthesis

| Feature | Advantage | Source |

| High Surface-to-Volume Ratio | Superior heat and mass transfer, precise temperature control. | bme.humdpi.com |

| Precise Control | Accurate management of residence time, temperature, and stoichiometry. | mdpi.com |

| Enhanced Safety | Small reaction volume (hold-up) minimizes risk with hazardous reactions. | beilstein-journals.orgbme.hu |

| Process Intensification | Increased productivity, higher yields, and improved selectivity. | beilstein-journals.org |

| Scalability | "Numbering-up" or "scaling-out" by operating multiple microreactors in parallel. | mdpi.com |

Generation and Reaction of Unstable Intermediates in Flow

Flow chemistry has emerged as a powerful technology for handling hazardous reactions and unstable intermediates, offering enhanced safety and control over traditional batch processes. nih.govwuxiapptec.com The high surface-area-to-volume ratio in microreactors or tubular reactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe at a larger scale. researchgate.net This methodology is particularly advantageous for processes involving highly reactive species, such as organolithiums or diazonium salts, as it allows for their in situ generation and immediate consumption, minimizing the accumulation of potentially explosive or thermally sensitive compounds. wuxiapptec.comresearchgate.netseqens.com

A notable application of this technology in a related synthesis is the ultrafast production of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial agent. uniba.it In this process, an unstable lithium thiolate intermediate is generated in a continuous flow system and immediately reacted with an electrophile. uniba.it This approach drastically reduces the reaction time to mere milliseconds and allows for a high-throughput synthesis, demonstrating the potential of flow chemistry to manage unstable intermediates that could be involved in derivatives of this compound. uniba.it The precise control over residence time and temperature prevents the degradation of these intermediates, a common issue in batch reactors. nih.govmaynoothuniversity.ie Such telescoped reactions, where multiple steps are integrated into a single continuous process, eliminate the need for intermediate workups and purifications, leading to increased efficiency and reduced waste. wuxiapptec.com

Biocatalytic and Enantioselective Methods for Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. For derivatives of this compound, particularly its sulfoxide, biocatalytic and enantioselective methods offer pathways to high-purity enantiomers.

Microbial Oxidation (e.g., Bacillus subtilis)

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions. nih.gov Microbial oxidation represents a green chemistry approach to producing chiral sulfoxides. Research has demonstrated that whole-cell biocatalysts can effectively oxidize the sulfide precursor.

Specifically, a highly enantioselective oxidation of this compound to its corresponding (S)-sulfinyl carboxylic acid has been achieved using the fungus Beauveria bassiana in high yield. lookchem.com In a related process, the Olivo group developed a method for producing (S)-modafinil, which involves the microbial oxidation of this compound followed by amidation. researchgate.net This subsequent amidation step was successfully carried out using the bacterium Bacillus subtilis. lookchem.comresearchgate.net Bacterial strains like Bacillus subtilis are known for their potential in biodegrading various compounds, possessing enzymes like azo reductases that can perform reductive cleavage, showcasing their metabolic versatility for chemical synthesis. mdpi.com

Table 1: Microbial Transformations for Derivatives of this compound

| Precursor | Microorganism | Transformation | Product | Reference |

|---|---|---|---|---|

| This compound | Beauveria bassiana | Enantioselective oxidation | (S)-2-(Benzhydrylsulfinyl)acetic acid | lookchem.com |

| (S)-2-(Benzhydrylsulfinyl)acetic acid | Bacillus subtilis | Amidation | (S)-Modafinil | lookchem.comresearchgate.net |

Enantioselective Oxidation with Chiral Oxaziridines

Stoichiometric chiral reagents provide another reliable route for the asymmetric oxidation of sulfides. Among various methods tested for the enantioselective oxidation of this compound and its derivatives, the use of chiral oxaziridines has yielded some of the best results. lookchem.comresearchgate.netlookchem.com Chiral oxaziridines are a class of reagents known for their ability to transfer an oxygen atom with high enantioselectivity. libretexts.org

The Coquerel group demonstrated an effective enantioselective synthesis of modafinil (B37608) derivatives using a stoichiometric chiral oxaziridine (B8769555), achieving a 66% yield. researchgate.net This approach highlights the efficacy of well-designed chiral oxidants in producing optically active sulfoxides from prochiral sulfides. researchgate.netlookchem.com Further studies have shown that conducting such oxidations in ionic liquids can sometimes lead to slightly higher yields. researchgate.netlookchem.com

Organocatalyzed Sulfoxidation for Enantioenriched Derivatives

Organocatalysis has gained prominence as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metal catalysts. The first organocatalyzed sulfoxidation reaction to produce enantioenriched (R)-modafinil, a derivative of this compound, has been reported. researchgate.netresearchgate.net

This method employs environmentally benign hydrogen peroxide (H₂O₂) as the terminal oxidant in conjunction with a chiral organocatalyst. researchgate.netresearchgate.net A variety of catalysts were tested, including different chiral BINOL-phosphates and a fructose-derived N-substituted oxazolidinone, also known as the Shi catalyst. researchgate.net This approach represents a significant advancement towards more sustainable and cost-effective methods for synthesizing chiral sulfoxides. researchgate.net

Table 2: Comparison of Enantioselective Oxidation Methods for this compound Derivatives

| Method | Catalyst/Reagent | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| Microbial Oxidation | Beauveria bassiana | O₂ (aerobic) | High enantioselectivity, green process | lookchem.com |

| Chiral Reagent | Stoichiometric chiral oxaziridine | N/A | Good yields and enantioselectivity | researchgate.netlookchem.com |

| Organocatalysis | Chiral BINOL-phosphates / Shi catalyst | H₂O₂ | Metal-free, environmentally friendly | researchgate.netresearchgate.net |

Purification and Characterization of Synthetic Products

The isolation and purification of the final product are critical steps to ensure the required quality and purity for its intended application. Standard laboratory techniques are routinely employed for this compound and its derivatives.

Standard Purification Techniques (e.g., Filtration, Recrystallization, Chromatography)

Filtration: This is a fundamental technique for separating a solid product from a liquid phase. In the synthesis of this compound, the product often precipitates out of the reaction mixture upon acidification. sciencemadness.org This solid precipitate is then collected by suction filtration, washed to remove residual impurities, and dried. sciencemadness.orguni-koeln.de

Recrystallization: For achieving high purity, recrystallization is a commonly used method. wisc.edu It has been reported that this compound can be purified to greater than 98% purity through recrystallization from solvents such as benzene (B151609) or dichloroethane. This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. wisc.edu The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. wisc.edu

Chromatography: When recrystallization is insufficient or for separating complex mixtures, chromatography is the method of choice. Flash column chromatography using silica (B1680970) gel is frequently employed for the purification of derivatives of this compound. nih.govnih.gov For instance, N-substituted thioacetamides derived from the parent acid have been purified using a 1:1 ethyl acetate (B1210297)/hexanes solvent system. nih.gov Similarly, the sulfoxide product resulting from oxidation has been purified by silica gel column chromatography with a dichloromethane (B109758)/ethyl acetate eluent. nih.gov Thin-layer chromatography (TLC) is also used to monitor the progress of reactions and the effectiveness of purification. nih.govrsc.org

Table 3: Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-[(Diphenylmethyl)sulfanyl]acetic acid | C₁₅H₁₄O₂S |

| Modafinil | 2-[(Diphenylmethyl)sulfinyl]acetamide | C₁₅H₁₅NO₂S |

| (S)-2-(Benzhydrylsulfinyl)acetic acid | (2S)-2-[(Diphenylmethyl)sulfinyl]acetic acid | C₁₅H₁₄O₃S |

| (R)-Modafinil (Armodafinil) | (2R)-2-[(Diphenylmethyl)sulfinyl]acetamide | C₁₅H₁₅NO₂S |

| 2-(Benzhydrylthio)benzo[d]oxazole | 2-[(Diphenylmethyl)sulfanyl]-1,3-benzoxazole | C₂₀H₁₅NOS |

| Benzene | Benzene | C₆H₆ |

| Dichloroethane | 1,2-Dichloroethane | C₂H₄Cl₂ |

| Hydrogen peroxide | Hydrogen peroxide | H₂O₂ |

| Ethyl acetate | Ethyl acetate | C₄H₈O₂ |

| Hexanes | Hexane | C₆H₁₄ |

Spectroscopic Characterization Methods (e.g., IR, NMR, Mass Spectrometry)

The structural elucidation of this compound is accomplished through a combination of standard spectroscopic techniques. Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework. Mass spectrometry is used to determine the molecular weight and to study fragmentation patterns, further confirming the compound's structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial method for identifying the principal functional groups within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the carboxylic acid and the aromatic rings of the benzhydryl group.

Key absorption bands observed in the IR spectrum of this compound confirm its structure. A notable feature is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1700–1720 cm⁻¹ for a carboxylic acid. One study reports this peak specifically at 1689 cm⁻¹. bhu.ac.in The characteristic broad O-H stretching band of the carboxylic acid dimer is also prominent, reported at 3071 cm⁻¹ and also in the 2570 cm⁻¹ region. bhu.ac.in Aromatic C-H stretching is observed above 3000 cm⁻¹, while absorptions corresponding to the aromatic ring C=C stretching are found in the 1491-1596 cm⁻¹ region. bhu.ac.in

Table 1: IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3071 | Broad | O-H stretch (Carboxylic Acid) | bhu.ac.in |

| 2570 | Broad | O-H stretch (Carboxylic Acid) | bhu.ac.in |

| 1689 | Strong | C=O stretch (Carboxylic Acid) | bhu.ac.in |

| 1596 | Medium | C=C stretch (Aromatic) | bhu.ac.in |

| 1491 | Medium | C=C stretch (Aromatic) | bhu.ac.in |

| 1301 | Medium | C-O stretch / O-H bend | bhu.ac.in |

| 1203 | Medium | C-O stretch / O-H bend | bhu.ac.in |

| 1021 | Medium | C-S stretch | bhu.ac.in |

| 804 | Strong | C-H bend (Aromatic) | bhu.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence for the structure of this compound by detailing the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy

The proton NMR spectrum displays characteristic signals for the benzhydryl, methylene (B1212753), and carboxylic acid protons. The single methine proton (Ph-CH-Ph) of the benzhydryl group is highly deshielded and appears as a singlet at approximately δ 5.5 ppm. bhu.ac.in The two protons of the methylene group adjacent to the sulfur atom (-SCH₂CO-) also give a singlet, reported in the region of δ 3.1-3.7 ppm. bhu.ac.in The ten aromatic protons of the two phenyl rings produce a complex multiplet pattern between δ 7.1 and δ 7.5 ppm. bhu.ac.in The acidic proton of the carboxyl group is often broad and may not be consistently observed depending on the solvent and concentration.

Table 2: ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 5.5 | Singlet | 1H | Ph-CH -Ph | bhu.ac.in |

| 7.13 - 7.45 | Multiplet | 10H | Ar-H | bhu.ac.in |

| 3.1 - 3.7 | Singlet | 2H | -S-CH₂ -CO- | bhu.ac.in |

¹³C-NMR Spectroscopy

While direct experimental data for the ¹³C-NMR spectrum of this compound is not widely published, the expected chemical shifts can be reliably inferred from its close structural analog, 2-[(diphenylmethyl)thio]acetamide. google.com The carbonyl carbon of the carboxylic acid is expected to resonate in the typical range of δ 170-185 ppm. libretexts.org The methine carbon of the benzhydryl group is anticipated around δ 55.0 ppm, while the methylene carbon adjacent to the sulfur atom should appear near δ 36.0 ppm. google.com The aromatic carbons will produce a series of signals in the δ 128-141 ppm region. google.com

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound (based on its acetamide (B32628) analog)

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| ~172 - 175 | C =O (Carboxylic Acid) | google.comlibretexts.org |

| ~140.7 | Quaternary Aromatic C | google.com |

| ~129.2 | Aromatic C -H | google.com |

| ~128.7 | Aromatic C -H | google.com |

| ~128.0 | Aromatic C -H | google.com |

| ~55.0 | Ph-C H-Ph | google.com |

| ~36.0 | -S-CH₂ -CO- | google.com |

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pathways of the molecule. For this compound, which has a molecular weight of 258.34 g/mol , soft ionization techniques like electrospray ionization (ESI) typically show a strong pseudomolecular ion peak. The protonated molecule, [M+H]⁺, is diagnostic and observed at a mass-to-charge ratio (m/z) of 259.

Under electron ionization (EI) or through collision-induced dissociation in MS/MS experiments, the molecule undergoes characteristic fragmentation. A dominant fragmentation pathway is the cleavage of the C-S bond, leading to the formation of the highly stable diphenylmethyl cation (benzhydryl cation). This fragment is a key identifier in the mass spectrum.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Description | Reference |

|---|---|---|---|

| 259 | [C₁₅H₁₅O₂S]⁺ | [M+H]⁺, Protonated molecule | |

| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation (benzhydryl cation) | |

| 213 | [C₁₄H₁₃OS]⁺ | [M-COOH]⁺, Loss of carboxyl group | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chemical Reactivity and Derivatization of 2 Benzhydrylthio Acetic Acid

Oxidation Reactions to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in 2-(Benzhydrylthio)acetic acid is susceptible to oxidation, allowing for the synthesis of its corresponding sulfinyl and sulfonyl derivatives. These reactions are crucial as 2-(Benzhydrylsulfinyl)acetic acid is a key intermediate in the synthesis of various biologically active compounds.

The oxidation of the thioether to a sulfoxide (B87167) is a common and pivotal transformation. This can be achieved using a variety of oxidizing agents and conditions, which can influence the reaction's selectivity and yield.

A prevalent method for the synthesis of 2-(Benzhydrylsulfinyl)acetic acid involves the oxidation of this compound with hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid. jprinfo.comgoogle.com This system provides a controlled oxidation of the sulfide (B99878) to the sulfoxide. sciencemadness.org The reaction typically involves dissolving the starting thioacetic acid in a mixture of acetic acid and water, followed by the addition of hydrogen peroxide. jprinfo.com The reaction is then heated to facilitate the conversion. jprinfo.com In one documented procedure, 50% aqueous hydrogen peroxide was added to a solution of 2-[(diphenylmethyl) thio] acetic acid in a mixture of acetic acid and water, and the contents were heated to 40-45 °C and stirred for 5 hours. jprinfo.com Another described synthesis involves adding 30% hydrogen peroxide to a solution of the starting material over several hours at room temperature. ambeed.com

Table 1: Oxidation of this compound with Hydrogen Peroxide

| Starting Material | Oxidizing Agent | Solvent/Medium | Temperature | Time | Product | Yield | Purity | Reference |

| 2-[(diphenylmethyl) thio] acetic acid | 50% aq. H₂O₂ | Acetic acid / Water | 40-45 °C | 5 h | 2-[(diphenylmethyl) sulfinyl] acetic acid | 77% | 99.90% | jprinfo.com |

| Benzhydryl thio acetic acid | 30% H₂O₂ | Methanol (B129727) | Room Temp. | 3 h | 2-(benzhydrylsulfinyl)acetic acid | — | — | ambeed.com |

| 2-[(diphenylmethyl) thio] acetic acid | Hydrogen Peroxide | Chloroacetic acid / Water | — | — | 2-[(diphenylmethyl) sulfinyl] acetic acid | — | — | google.com |

Besides hydrogen peroxide, other oxidizing agents can be employed for the conversion of this compound to its sulfoxide derivative.

Sodium Periodate (B1199274) (NaIO₄): This reagent is a mild and effective oxidant for converting sulfides to sulfoxides. researchgate.netrsc.org The oxidation mechanism is believed to involve an electrophilic attack of the periodate oxygen on the sulfide sulfur atom, proceeding through a polar transition state. rsc.org The use of one equivalent of sodium periodate generally ensures the selective formation of the sulfoxide without significant over-oxidation to the sulfone. researchgate.net

Potassium Peroxymonosulfate (Oxone): This is another reagent used to selectively oxidize sulfides to sulfoxides, helping to prevent the formation of the sulfone by-product. sciencemadness.org

Other Reagents: Other N-halo compounds have also been utilized. For instance, N-chlorosuccinimide has been used in an aqueous solution with sodium hydroxide (B78521) to achieve the oxidation. google.com Sodium hypochlorite (B82951) has also been documented as an effective oxidizing agent for this transformation. google.com

The sulfur atom in 2-(Benzhydrylsulfinyl)acetic acid is a stereogenic center, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically enriched or pure chiral sulfoxides is of significant interest. illinois.eduacsgcipr.org This can be achieved through enantioselective oxidation methods.

One highly effective method is biocatalysis, which utilizes microorganisms or isolated enzymes to perform the oxidation with high stereoselectivity. acsgcipr.org A notable example is the use of the fungus Beauveria bassiana, which facilitates a highly enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid in very good yield (89%) and high enantiomeric excess (99% ee). nih.govresearchgate.net Subsequently, the resulting acid can be amidated using the bacteria Bacillus subtilis to produce (S)-modafinil. researchgate.net

Chemical methods have also been developed. The oxidation of this compound and its derivatives has been performed with various stoichiometric enantioselective reagents, with chiral oxaziridines showing particular success. researchgate.net For example, the use of (+)-(2R, 8aS)-10-(camphorsulfonyl) oxaziridine (B8769555) can be employed to obtain enantiomerically enriched sulfoxides. google.com Catalytic systems, such as those based on titanium complexes with chiral ligands like (S,S)-hydrobenzoin, are also used for the enantioselective oxidation of various sulfides. nih.gov

Further oxidation of the sulfoxide, 2-(Benzhydrylsulfinyl)acetic acid, yields the corresponding sulfone, 2-(Benzhydrylsulfonyl)acetic acid. This compound is often considered an impurity in the synthesis of the sulfoxide intermediate. google.com Its formation can occur under more stringent oxidizing conditions or during prolonged reaction times in the oxidation of this compound. jprinfo.comgoogle.com The presence of this sulfone impurity is carefully monitored in synthetic processes aiming for the sulfoxide, as its properties differ and it must be separated to ensure the purity of the desired product. google.com

Formation of 2-(Benzhydrylsulfinyl)acetic Acid

Amidation and Esterification Reactions

The carboxylic acid group of this compound is a versatile functional handle that readily undergoes amidation and esterification reactions. These reactions are fundamental for creating a variety of derivatives.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), often under reflux conditions. masterorganicchemistry.comgoogle.comgoogleapis.com Various alcohols, including methanol, ethanol, n-propanol, and n-butanol, can be used to produce the respective esters. google.com For example, dissolving the acid in methanol with a catalytic amount of sulfuric acid and refluxing the mixture yields the methyl ester. google.com

Table 2: Esterification of this compound

| Alcohol | Acid Catalyst | Conditions | Product | Reference |

| Methanol | Sulfuric acid | Reflux | Methyl 2-[(diphenylmethyl)thio]acetate | google.com |

| Ethanol | Sulfuric acid | Reflux | Ethyl 2-[(diphenylmethyl)thio]acetate | google.comgoogleapis.com |

| n-Propanol | Sulfuric acid | Reflux | n-Propyl 2-[(diphenylmethyl)thio]acetate | googleapis.com |

| n-Butanol | Sulfuric acid | Reflux | n-Butyl 2-[(diphenylmethyl)thio]acetate | googleapis.com |

| Propargyl alcohol | Sulfuric acid | Reflux for 6 h | Prop-2-ynyl Benzhydrylsulfanyl-acetate | nih.gov |

Amidation: While direct amidation of the carboxylic acid is possible, a common synthetic route involves a two-step process: esterification followed by ammonolysis. google.com The ester of this compound is reacted with ammonia (B1221849) to form 2-[(diphenylmethyl)thio]acetamide. google.comgoogleapis.com This reaction can be performed in-situ, where after the esterification is complete, ammonia gas is bubbled through the reaction mixture without isolating the intermediate ester. google.com This process is efficient and results in high yields of the desired amide. google.com For instance, after forming the methyl ester in methanol, ammonia gas can be introduced at 1.5–2 kg pressure to yield 2-[(diphenylmethyl)thio]acetamide. google.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. Reacting 2-[(Diphenylmethyl)thio]acetic acid with thionyl chloride yields 2-[(diphenylmethyl)thio]acetylchloride, which then readily reacts with ammonia to produce the amide. google.comgoogleapis.com

Synthesis of Amide Derivatives (e.g., 2-(Benzhydrylthio)acetamide)

The conversion of the carboxylic acid to an amide is a key transformation. The resulting primary amide, 2-(benzhydrylthio)acetamide, is a significant intermediate in the synthesis of various compounds. google.com Several methods have been established for this conversion, including modern coupling techniques and classical approaches involving activated intermediates.

Modern peptide coupling reagents are highly effective for the formation of amide bonds from this compound and various amines. A common and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). nih.gov

In this procedure, the carboxylic acid is activated by EDC and HOBt in a suitable solvent like N,N-Dimethylformamide (DMF). The reaction mixture is typically stirred for a short period to form the active ester intermediate before the desired amine is introduced. The reaction then proceeds at room temperature to yield the corresponding N-substituted 2-(benzhydrylthio)acetamide derivative. nih.gov This method is valued for its mild conditions and broad applicability to a range of primary and secondary amines, allowing for the synthesis of a diverse library of amide derivatives. nih.gov

Table 1: Representative Conditions for EDC/HOBt Coupling

| Component | Role | Typical Reagents/Solvents |

|---|---|---|

| Carboxylic Acid | Substrate | This compound |

| Coupling Agent | Activator | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Additive | Racemization Suppressant/Activator | HOBt (1-Hydroxybenzotriazole) |

| Amine | Nucleophile | Various primary or secondary amines |

This table summarizes a general procedure for the synthesis of N-substituted 2-(benzhydrylthio)acetamide derivatives. nih.gov

A more traditional and robust method for synthesizing the primary amide, 2-(benzhydrylthio)acetamide, involves a two-step process via an acid chloride intermediate. google.comiau.ir First, this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like benzene (B151609). google.comiau.ir This reaction converts the carboxylic acid into the more reactive 2-(benzhydrylthio)acetyl chloride. google.com

The resulting acyl chloride is then treated with ammonia (NH₃) to form 2-(benzhydrylthio)acetamide. google.comiau.ir The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia molecule. youtube.comchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. youtube.com An excess of ammonia is typically used to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium (B1175870) chloride. chemguide.co.ukstackexchange.com This classical method is effective for the large-scale production of the unsubstituted amide. google.com

Beyond the primary amide, a wide array of N-substituted derivatives of 2-(benzhydrylthio)acetamide can be synthesized. These derivatives are typically prepared by coupling this compound with the corresponding primary or secondary amines. acs.org

One effective method utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent. The carboxylic acid reacts with CDI in situ to form a highly reactive acyl-imidazole intermediate, which then readily reacts with an added amine to form the desired N-substituted amide. nih.gov This approach, along with the EDC/HOBt method described previously, provides versatile pathways to a variety of substituted amides. nih.govacs.org For example, coupling the acid with cyclopropylmethylamine yields 2-(benzhydrylthio)-N-(cyclopropylmethyl)acetamide. acs.org

Formation of Ester Derivatives (e.g., Methyl 2-(benzhydrylsulfanyl)acetate)

Esterification of this compound is another important derivatization route. The methyl ester, methyl 2-(benzhydrylsulfanyl)acetate, is a common synthetic intermediate. rsc.orggoogle.com

A standard method for this transformation is Fischer esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). google.com The reaction proceeds until completion, after which the excess methanol is distilled off. Workup typically involves neutralization and extraction with an organic solvent to isolate the oily ester product. google.com

Alternatively, esters can be formed through the reaction of diphenylmethanol (B121723) with an appropriate thio-ester, such as methyl thioglycolate, in the presence of a catalyst. rsc.orggoogle.com Another route involves the reaction of a halodiphenylmethane with an alkyl mercaptoacetate (B1236969). For instance, chlorodiphenylmethane (B1668796) can be reacted with ethyl mercaptoacetate to produce ethyl 2-(benzhydrylthio)acetate. google.com

Table 2: Methods for Ester Synthesis

| Method | Reactants | Reagents/Conditions | Product Example |

|---|---|---|---|

| Fischer Esterification | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2-(benzhydrylthio)acetate google.com |

| Thio-etherification | Diphenylmethanol, Methyl thioglycolate | Nafion-H, Room Temperature | Methyl 2-(benzhydrylthio)acetate rsc.org |

This table outlines various synthetic routes to ester derivatives of this compound.

Other Functional Group Transformations

Beyond derivatization of the carboxyl group, other transformations can be performed on derivatives of this compound.

Reductions (e.g., Thioethanamine formation)

The amide derivatives of this compound can be reduced to the corresponding thioethanamines. This transformation converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding a 2-(benzhydrylthio)ethanamine (B8720121) structure. acs.org

Powerful reducing agents are required for this conversion. A mixture of lithium aluminum hydride (LiAlH₄) and sulfuric acid, which generates alane (AlH₃) in situ, has been successfully used to reduce N-substituted thioacetamides. Borane (BH₃) complexes, such as borane-tetrahydrofuran, are also effective for this reduction. These methods provide a synthetic route to a class of thioethanamine analogs, expanding the chemical space accessible from this compound. acs.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in this compound, enabling a variety of chemical transformations. These reactions are fundamental for synthesizing derivatives, particularly for creating amide and ester linkages, and for modifying the compound for analytical detection.

Activation of Carboxylic Acid for Coupling

The conversion of the carboxylic acid group of this compound into amides or esters requires an initial activation step to transform the hydroxyl group into a better leaving group. This is a crucial step, particularly for the synthesis of 2-(benzhydrylthio)acetamide, a key intermediate in the production of Modafinil (B37608). google.comgoogle.com Two principal strategies have been documented for this purpose: conversion to an acyl chloride and formation of an ester intermediate followed by aminolysis.

One direct method involves treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like benzene. This reaction converts the carboxylic acid into the more reactive 2-(benzhydrylthio)acetyl chloride. google.com This acyl chloride can then be readily reacted with ammonia (NH₃) to form 2-(benzhydrylthio)acetamide with high efficiency.

An alternative and widely used industrial approach is a two-step process that begins with a Fischer esterification reaction. In this method, this compound is reacted with an alcohol (e.g., methanol, ethanol, n-propanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This reaction is typically carried out at the reflux temperature of the alcohol used. The resulting ester is often not isolated but is directly subjected to ammonolysis, where it is treated with ammonia (frequently as a solution in an alcohol like methanol) to yield the final product, 2-(benzhydrylthio)acetamide. This esterification-aminolysis sequence avoids the use of hazardous reagents like thionyl chloride and is suitable for large-scale production.

The following table summarizes the reaction conditions for these activation and coupling methods.

| Method | Reagent 1 (Activation) | Reagent 2 (Coupling) | Catalyst/Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Ammonia (NH₃) | Benzene | Sequential reaction; formation of acyl chloride intermediate. | 2-(Benzhydrylthio)acetamide |

| Esterification-Aminolysis | Methanol (CH₃OH) | Ammonia (NH₃) | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid | Reflux temperature for esterification; in-situ reaction with ammonia. | 2-(Benzhydrylthio)acetamide |

| Esterification-Aminolysis | Ethanol (C₂H₅OH) | Ammonia (NH₃) | Sulfuric Acid (H₂SO₄) | Reflux temperature for esterification; subsequent reaction with alcoholic ammonia. | 2-(Benzhydrylthio)acetamide |

| Esterification-Aminolysis | n-Propanol (C₃H₇OH) | Ammonia (NH₃) | Sulfuric Acid (H₂SO₄) | Reflux temperature for esterification; subsequent reaction with methanolic ammonia. | 2-(Benzhydrylthio)acetamide |

Derivatization for Analytical Purposes

For analytical quantification, particularly using chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of the carboxylic acid moiety of this compound is often necessary. cdc.gov This chemical modification enhances the analyte's volatility, thermal stability, and detectability. cdc.gov While specific derivatization protocols for this exact compound are not extensively detailed in the literature, standard methods for carboxylic acids are directly applicable.

For GC analysis, the polar and non-volatile nature of the carboxylic acid group necessitates conversion into a more volatile form. Common derivatization strategies include:

Esterification: Converting the acid to its methyl ester (FAME) or other alkyl esters is a standard approach. This can be achieved with reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. For enhanced sensitivity with an electron capture detector (ECD), derivatization with reagents like pentafluorobenzyl bromide (PFBBr) to form PFB esters is effective.

Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility and thermal stability.

For HPLC analysis, derivatization is employed to improve chromatographic retention (especially in reversed-phase systems) and to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. A common strategy involves amide formation:

Amidation Coupling: The carboxylic acid can be activated, for instance with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then coupled with a derivatizing agent containing an amine. nih.gov Reagents like 4-bromo-N-methylbenzylamine (4-BNMA) are useful as they introduce a phenyl group for better retention and a bromine atom, which provides a distinct isotopic pattern for mass spectrometry (MS) detection, facilitating identification. nih.govresearchgate.netnih.gov

The following table outlines potential derivatization strategies applicable to this compound for analytical purposes.

| Analytical Technique | Derivatization Strategy | Typical Reagents | Purpose of Derivatization |

|---|---|---|---|

| Gas Chromatography (GC) | Esterification (Methylation) | Diazomethane, Methanolic HCl | Increase volatility and thermal stability. |

| Gas Chromatography (GC-ECD) | Esterification (Fluorination) | Pentafluorobenzyl bromide (PFBBr) | Increase volatility and introduce an electrophore for sensitive ECD detection. |

| Gas Chromatography (GC-MS) | Silylation | BSTFA, MSTFA | Increase volatility, improve peak shape, and produce characteristic mass spectra. |

| HPLC-UV/MS | Amidation | EDC + an amine-containing reagent (e.g., 4-bromo-N-methylbenzylamine) | Improve reversed-phase retention and enhance detectability (UV/MS). nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry of 2 Benzhydrylthio Acetic Acid Analogues

Modafinil (B37608) and Analogues as Dopamine (B1211576) Transporter (DAT) Inhibitors

Modafinil and its derivatives represent a unique class of DAT inhibitors. Unlike classical psychostimulants such as cocaine, many of these compounds exhibit an "atypical" profile, which is thought to contribute to a lower potential for abuse. The core structure, derived from 2-(benzhydrylthio)acetic acid, has proven to be a versatile scaffold for chemical modifications aimed at enhancing affinity, selectivity, and pharmacological properties.

Role of this compound as a Synthetic Precursor for Modafinil and its Derivatives

This compound is a crucial chemical intermediate in the synthesis of modafinil and its analogues. synzeal.comveeprho.com A common and efficient synthetic route involves the reaction of benzhydrol with thioglycolic acid, often in the presence of trifluoroacetic acid, to produce this compound in high yield. nih.govnih.gov

This carboxylic acid is then typically converted to the corresponding primary amide, 2-(benzhydrylthio)acetamide. This transformation can be achieved through a two-step process involving activation of the carboxylic acid with a reagent like thionyl chloride to form the acyl chloride, followed by amidation with ammonium (B1175870) hydroxide (B78521) or ammonia (B1221849). nih.govgoogle.com The final step in the synthesis of modafinil is the selective oxidation of the thioether (sulfide) group in 2-(benzhydrylthio)acetamide to a sulfoxide (B87167). This oxidation is commonly performed using hydrogen peroxide in a solvent such as acetic acid. nih.govmdma.ch This synthetic pathway highlights the foundational role of this compound as the backbone upon which the pharmacologically active modafinil scaffold is constructed.

SAR Studies on Benzhydrylthioacetamide and Sulfinylacetamide Scaffolds

Extensive SAR studies have been conducted on the benzhydrylthioacetamide and benzhydrylsulfinylacetamide scaffolds to elucidate the structural requirements for potent and selective DAT inhibition. These investigations have systematically explored modifications at the diphenyl rings, the terminal amide, and the sulfur center.

Substitution on the two phenyl rings of the benzhydryl moiety has a significant impact on the affinity and selectivity of these compounds for monoamine transporters. Halogenation, in particular, has been a successful strategy for improving DAT binding.

Research has shown that adding para-halo-substituents to the aryl rings of sulfinylacetamide analogues generally increases DAT binding affinity. nih.gov The observed trend for affinity at the DAT is typically Bromine > Chlorine > Fluorine ≥ Hydrogen (unsubstituted). researchgate.net This contrasts with the SAR of other DAT inhibitors like benztropine analogues, where a different trend is observed. nih.gov These halogenated derivatives often demonstrate robust selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.govacs.org For instance, several novel leads with halogenated phenyl rings have been identified that exhibit high DAT affinity and an atypical inhibitor profile. nih.gov

Table 1: Effect of Diphenyl Ring Halogenation on DAT Binding Affinity

Comparison of binding affinities (Ki, nM) at the dopamine transporter (DAT) for various para-substituted modafinil analogues.

| Compound | Substitution (para-position) | DAT Binding Ki (nM) |

|---|---|---|

| Modafinil | -H | 2600 |

| Analogue 1 | -F | 1400 |

| Analogue 2 | -Cl | 490 |

| Analogue 3 | -Br | 310 |

Data compiled from scientific literature. nih.govnih.gov

Modification of the terminal amide group is another critical determinant of pharmacological activity. In general, for both thioether and sulfoxide series with unsubstituted diphenyl rings, increasing the steric bulk on the terminal amide nitrogen through alkyl substitution tends to decrease binding affinity at the DAT. nih.gov Tertiary amides, in particular, are typically less well-tolerated at the transporter than primary or secondary amides. nih.gov

Conversely, reducing the amide carbonyl group to an amine (resulting in thio- or sulfinylethanamine analogues) often leads to a significant improvement in binding affinities at DAT, SERT, and the norepinephrine transporter (NET). nih.gov Several ethanamine analogues have been found to possess nanomolar binding affinities at the DAT, a substantial increase compared to the micromolar affinity of modafinil. nih.gov For the thioethanamine series, DAT affinity was shown to generally increase with larger, bulkier substituents on the terminal nitrogen. nih.gov This strategy has led to the development of potent DAT inhibitors, including some that incorporate a piperazine (B1678402) ring at this position, yielding compounds with high affinity and selectivity. nih.gov

Table 2: Comparison of Terminal Amide vs. Amine Analogues on DAT Affinity

Binding affinities (Ki, nM) at the dopamine transporter (DAT) for modafinil analogues with modifications at the terminal functional group.

| Scaffold | Terminal Group | DAT Binding Ki (nM) |

|---|---|---|

| Sulfinylacetamide | Primary Amide (-CONH2) | ~2600 |

| Sulfinylethanamine | Primary Amine (-CH2NH2) | ~990 |

| Sulfinylethanamine | N-(3-phenylpropyl) Amine | ~250 |

Data compiled from scientific literature. nih.govnih.gov

The oxidation state of the sulfur atom—whether it is a thioether (-S-) or a sulfoxide (-SO-)—is a crucial factor that creates a significant "activity cliff," drastically altering the pharmacological profile. mdpi.com While early studies on analogues with unsubstituted rings suggested that reducing the sulfoxide to a thioether decreased DAT affinity, more recent and detailed investigations on other series have revealed a more complex relationship. researchgate.netnih.gov

Computational modeling and molecular docking studies have provided significant insights into how modafinil and its analogues interact with the DAT. These compounds are understood to bind within the central S1 binding pocket of the transporter, the same general site that binds dopamine and cocaine. nih.govnih.gov

The binding mode of modafinil, however, is distinct from that of classical inhibitors. As a non-amine inhibitor, it lacks a basic nitrogen to form a canonical salt bridge with the key residue Aspartate 79 (Asp79) in transmembrane domain 1 (TM1), an interaction typical for cocaine and other tropane-based inhibitors. nih.govplos.org Instead, modeling suggests that modafinil's interactions are influenced more by its molecular shape, steric bulk, and potential hydrogen bonding with other residues like Tyrosine 156 (Tyr156). nih.govplos.org

Advanced molecular dynamics simulations have elucidated the structural basis for the different pharmacological profiles of sulfoxide versus sulfide (B99878) analogues. The oxygen atom of the sulfoxide group creates a more negatively charged electrostatic potential surface. nih.govbiorxiv.org This leads to a different set of interactions within the S1 pocket; sulfoxide analogues tend to attract more water molecules into the binding site and show a tendency to dissociate from Asp79, forming a new interaction with Aspartate 421 in TM8. mdpi.comnih.govbiorxiv.org This sequence of molecular events is believed to promote and stabilize the inward-facing conformation of the DAT, providing a structural explanation for the atypical pharmacological profile associated with the sulfoxide scaffold. mdpi.comnih.gov

Therapeutic Applications of Derived Analogues

Analogues derived from this compound, most notably modafinil, have been the subject of extensive research, leading to their application in various therapeutic areas. These compounds have demonstrated significant effects as psychostimulants and wake-promoting agents, and emerging evidence suggests potential anti-inflammatory properties.

Anti-inflammatory Properties of Modafinil Derivatives

Recent research has uncovered potential anti-inflammatory properties of modafinil and its derivatives, suggesting a new avenue for their therapeutic application nih.govnih.govmdpi.comewha.ac.krresearchgate.netnih.govresearchgate.net. Studies have shown that these compounds can modulate immune responses and reduce inflammatory markers in various experimental models.

Several studies have demonstrated the anti-inflammatory effects of modafinil derivatives by measuring the inhibition of nitrite production and the expression of inflammatory enzymes. In one study, various modafinil derivatives were found to lower lipopolysaccharide (LPS)-stimulated nitrite production in BV2 microglial cells nih.govnih.gov. The study also found that these derivatives reduced the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process nih.gov.

Interestingly, the structure of the derivatives influenced their anti-inflammatory activity. For sulfide analogues, the introduction of cyclic or aromatic moieties on the amide part resulted in higher anti-inflammatory activity compared to aliphatic groups nih.govnih.gov. Conversely, for sulfoxide analogues, aliphatic moieties led to greater anti-inflammatory activity nih.govnih.gov.

Further research has indicated that the antidepressant-like effects of modafinil may be associated with decreased nitrite levels in the hippocampus nih.govresearchgate.net. Animal studies have also shown that modafinil can reduce the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, while increasing the expression of the anti-inflammatory cytokine IL-10 frontiersin.orgresearchgate.net.

| Derivative Type | Effect on Nitrite Production | Effect on Inflammatory Markers (iNOS, COX-2) | References |

|---|---|---|---|

| Sulfide Analogues (with cyclic/aromatic moieties) | Inhibited | Reduced mRNA expression | nih.govnih.gov |

| Sulfoxide Analogues (with aliphatic moieties) | Inhibited | Reduced mRNA expression | nih.govnih.gov |

Structure-Activity Relationships for Anti-inflammatory Effects

The anti-inflammatory properties of this compound analogues, particularly derivatives of modafinil, have been investigated to establish their structure-activity relationships (SAR). Studies in cultured BV2 microglia cells, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, have revealed key structural features that influence anti-inflammatory activity, which was assessed by measuring the inhibition of nitrite production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

A significant finding is the differential activity between sulfide and sulfoxide analogues. Generally, the sulfoxide analogues of modafinil demonstrated more potent anti-inflammatory effects than their corresponding sulfide counterparts. nih.govnih.gov Within these two series, the nature of the substituent on the terminal amide nitrogen plays a crucial role in modulating activity. nih.gov

For the sulfide series of analogues, introducing aliphatic groups on the amide moiety resulted in lower anti-inflammatory activity compared to analogues bearing cyclic or aromatic moieties. nih.govnih.gov Conversely, in the more active sulfoxide series, the trend was reversed. Analogues with aliphatic groups on the amide nitrogen exhibited higher anti-inflammatory activity than those with cyclic or aromatic fragments. nih.govnih.gov Specifically, sulfoxide derivatives with aliphatic substitutions were highly effective at suppressing LPS-induced iNOS expression. nih.gov These findings indicate that the oxidation state of the sulfur atom and the nature of the N-substituent are critical determinants of the anti-inflammatory profile of these compounds.

Table 1: SAR for Anti-inflammatory Effects of Modafinil Analogues

| Series | Amide Substituent | Relative Anti-inflammatory Activity |

|---|---|---|

| Sulfide | Aliphatic Groups | Lower |

| Sulfide | Cyclic or Aromatic Moieties | Higher |

| Sulfoxide | Aliphatic Groups | Higher |

| Sulfoxide | Cyclic or Aromatic Moieties | Lower |

Potential in Fibrotic Diseases (Benzhydryl Thioacetamide Compounds)

Benzhydryl thioacetamide compounds, which are closely related to this compound, have been identified as promising agents for the treatment of fibrotic diseases. google.com Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, such as collagen, which can lead to tissue scarring and organ failure. nih.govrevvity.com Research has demonstrated that benzhydryl thioacetamide compounds can inhibit inflammation and fibrosis in animal models of liver and lung diseases. google.com This therapeutic potential stems from their specific molecular mechanism of action, positioning them as a novel class of anti-fibrotic agents. google.com

Suppression of KCa2.3 Channel Expression

The primary mechanism underlying the anti-fibrotic potential of benzhydryl thioacetamide compounds is their ability to suppress the expression of the KCa2.3 channel protein. google.com KCa2.3, a small conductance calcium-activated potassium channel, is involved in various cellular processes that contribute to fibrosis. By inhibiting the expression of this channel in the cell membrane, these compounds can effectively treat inflammatory and fibrotic conditions. google.com In vitro experiments have confirmed that benzhydryl thioacetamide compounds suppress KCa2.3 channel expression, and corresponding in vivo studies in mouse models with induced liver and lung fibrosis have shown significant inhibition of both inflammation and fibrosis, along with improved organ function. google.com

Pharmacological Mechanisms of Action of Analogues

Monoamine Transporter (DAT, SERT, NET) Inhibition

Analogues of this compound, particularly the thio- and sulfinylacetamide derivatives of modafinil, are recognized for their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govacs.org These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. mdpi.com The primary mechanism of action for many of these analogues is the inhibition of dopamine reuptake, though their binding characteristics at DAT are distinct from those of typical psychostimulants like cocaine. nih.govacs.org

Structure-activity relationship studies have been conducted to elucidate the structural requirements for affinity and selectivity at these transporters. nih.gov In general, novel acetamide (B32628) analogues tend to be selective for DAT over SERT and NET. acs.org

Key SAR findings include:

Substitution on Diphenyl Rings: Halogen substitution (e.g., Cl, Br) at the para- or meta-position of the phenyl rings generally yields amide analogues with improved selectivity for DAT over both SERT and NET. acs.org

Terminal Group Modification: Replacing the terminal amide with a substituted amine can significantly alter the selectivity profile. For instance, p-halo-substituted amine analogues show improved selectivity for SERT over DAT and NET. acs.org

Oxidation State: The replacement of the sulfoxide group (as in modafinil) with a sulfide function may have minimal effects on DAT binding affinity. acs.org